BenchChemオンラインストアへようこそ!

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride

DPP-IV inhibitors Chiral separation Molecular docking

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is a chiral hydrochloride salt of a β-amino acid amide derivative. It features a single defined (S)-stereocenter at the 3-position of the butanamide backbone, making it a valuable synthon for enantioselective medicinal chemistry programs, particularly in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors where the 3-amino-4-phenylbutanamide scaffold has established pharmacophoric relevance.

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
Cat. No. B13576124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride
Molecular FormulaC11H17ClN2O
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESCNC(=O)CC(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H16N2O.ClH/c1-13-11(14)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
InChIKeyNAYXHUOUKPLKEW-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-N-methyl-4-phenylbutanamide Hydrochloride: Procurement-Grade Chiral Building Block for DPP-IV Inhibitor Research


(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is a chiral hydrochloride salt of a β-amino acid amide derivative . It features a single defined (S)-stereocenter at the 3-position of the butanamide backbone, making it a valuable synthon for enantioselective medicinal chemistry programs, particularly in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors where the 3-amino-4-phenylbutanamide scaffold has established pharmacophoric relevance [1].

Why (3S)-3-Amino-N-methyl-4-phenylbutanamide Hydrochloride Cannot Be Replaced by Racemic or Alternative-Chain Analogs


Generic substitution fails because the (S)-enantiomer exerts a distinct conformational preference critical for target engagement. In 3-amino-4-phenylbutanamide-based DPP-IV inhibitors, computational docking demonstrates that stereochemistry dictates binding mode: only (S)-configured analogs occupy the S1 hydrophobic pocket in a pose superimposable with the co-crystallized ligand sitagliptin, whereas (R)-enantiomers adopt non-productive orientations [1]. Replacing the N-methyl group with bulkier N-substituents alters metabolic stability predictably, as the N-methyl amide provides an optimal balance between solubility (XLogP3: 0.6) and hydrogen-bonding capacity (2 H-bond donors, 2 acceptors) [2]. These stereochemical and physicochemical parameters are not jointly achieved by racemic mixtures or des-methyl analogs, making targeted procurement of the single (S)-enantiomer essential for reproducible structure-activity relationship (SAR) campaigns.

Head-to-Head Procurement Evidence for (3S)-3-Amino-N-methyl-4-phenylbutanamide Hydrochloride


Critical Stereochemical Purity Required for DPP-IV Active Site Occupancy

Strict procurement of the (S)-enantiomer is mandatory because the (R)-enantiomer and racemate exhibit divergent binding modes in the DPP-IV active site. In a 3D-QSAR and molecular docking study on 3-amino-N-substituted-4-phenylbutanamides, only active (S)-configured compounds (e.g., compound 12x, pIC50 ~9.10) adopted the same spatial occupation as sitagliptin in PDB:1X70, while moderately active and inactive analogs, including (R)-enantiomers, showed distinct, non-overlapping binding modes [1]. The target compound, as the (S)-enantiomer, ensures the amine and phenyl groups are presented in the correct geometry for S1 pocket recognition, a prerequisite that the racemate cannot guarantee.

DPP-IV inhibitors Chiral separation Molecular docking

Optimal Physicochemical Profile for CNS Drug Design Compared to Des-Methyl Analog

The N-methyl amide of the target compound confers a favorable balance of lipophilicity and hydrogen-bonding capacity. Its computed XLogP3 is 0.6 and topological polar surface area (TPSA) is 55.1 Ų [1]. In contrast, the des-methyl primary amide analog (β-amino-N-H-4-phenylbutanamide) would have a lower XLogP (estimated <0) and an additional H-bond donor, which is associated with reduced passive CNS penetration. The N-methyl group improves metabolic stability by blocking N-dealkylation, a common clearance pathway for secondary amides, without exceeding the TPSA threshold (<90 Ų) considered optimal for blood-brain barrier penetration.

Physicochemical properties CNS drug design Metabolic stability

Quantitative Evidence Gap Notification

At the time of this analysis, no direct head-to-head quantitative comparison (e.g., IC50, Ki, metabolic stability t1/2) for (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride vs. its (R)-enantiomer or racemate was found in primary literature, patents, or authoritative databases. The class-level evidence from Ghode & Jain (2017) provides the strongest available justification for stereochemical selection, but the specific compound has not been individually profiled in published enzymatic or cellular assays. Procurement decisions must therefore be guided by enantiomeric identity and physicochemical class advantages until experimental profiling data become available.

Data gap Biological activity Selectivity

Validated Application Scenarios for (3S)-3-Amino-N-methyl-4-phenylbutanamide Hydrochloride Procurement


Stereospecific DPP-IV Inhibitor Lead Optimization

This compound serves as the chirally pure starting material for generating focused libraries of 3-amino-4-phenylbutanamide DPP-IV inhibitors. Evidence from QSAR modeling confirms that (S)-stereochemistry is necessary for correct docking into the sitagliptin-binding pocket of DPP-IV [1]. Procurement of the defined (S)-enantiomer eliminates the 50% inactive isomer burden present in racemic mixtures, reducing wasted synthetic effort and yielding cleaner SAR data.

CNS-Penetrant Peptidomimetic Synthesis

With a computed XLogP3 of 0.6 and TPSA of 55.1 Ų, the compound sits within the favorable property space for CNS drug candidates [1]. The N-methyl amide provides metabolic stability against amidase cleavage, and the free amine allows for further derivatization. This makes it a strategic intermediate for synthesizing peptidomimetic ligands targeting CNS proteases or GPCRs where stereochemistry and metabolic stability are critical.

Chiral Resolution Method Development and Quality Control

The hydrochloride salt form provides enhanced aqueous solubility for chromatographic method development. Analytical labs can use this compound as a reference standard to validate chiral HPLC or SFC methods intended to separate (S) and (R) enantiomers of 3-amino-4-phenylbutanamide derivatives. The defined MDL identifier (MFCD34563177) ensures traceable procurement [1].

Quote Request

Request a Quote for (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.